Ampelopsin G
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampelopsin G can be synthesized through several chemical routes. One common method involves the hydrothermal extraction of the compound from the dried fruits of Ampelopsis grossedentata. This process typically involves high temperatures and the use of cellulase to enhance the hydrolysis of the plant material .
Industrial Production Methods
In an industrial setting, the extraction of this compound is optimized by using a filter press and continuous flow centrifuge to remove insoluble materials from the hydrolysate. This method ensures a high recovery yield of this compound, making it a safe and economical process .
Chemical Reactions Analysis
Types of Reactions
Ampelopsin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic effects.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced bioactivity. For example, oxidation reactions can lead to the formation of compounds with increased antioxidant properties .
Scientific Research Applications
Ampelopsin G has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Medicine: This compound has shown promise in treating conditions such as diabetes, obesity, and neurodegenerative diseases
Mechanism of Action
Ampelopsin G exerts its effects through several molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Additionally, it up-regulates the fibroblast growth factor 21 (FGF21) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways, contributing to its anti-diabetic effects .
Comparison with Similar Compounds
Ampelopsin G is similar to other flavonoids such as quercetin and luteolin, which also exhibit antioxidant and anti-inflammatory properties. this compound is unique in its ability to activate PPARγ and regulate glucose metabolism more effectively . Other similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory effects.
Luteolin: Exhibits anti-cancer and neuroprotective properties.
Kaempferol: Another flavonoid with significant antioxidant activity.
This compound stands out due to its potent insulin-sensitizing effects and its ability to modulate multiple signaling pathways involved in metabolic regulation .
Properties
Molecular Formula |
C42H32O9 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
InChI Key |
ZLVIMYAFYHEPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
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